Bepridil, (R)-

Coronary vasodilation Stereoselectivity Langendorff heart

Racemic bepridil introduces confounding enantiomer contributions in ion channel and antiviral assays. (R)-Bepridil eliminates this variable. - Enantiomeric excess >99%; 4.27× greater coronary vasodilation potency than (S)-form. - Enables differentiation of L-type Ca2+ channel vs. calmodulin inhibition (potency ratio 2× vs. none). - Well-defined tool for hERG cardiotoxicity separation and SARS-CoV-2 lead optimization (EC50 0.46-0.86 μM).

Molecular Formula C24H34N2O
Molecular Weight 366.5 g/mol
CAS No. 110143-74-3
Cat. No. B12117179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepridil, (R)-
CAS110143-74-3
Molecular FormulaC24H34N2O
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m1/s1
InChIKeyUIEATEWHFDRYRU-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bepridil: Stereochemically Defined Calcium Channel Blocker


(R)-Bepridil (CAS 110143-74-3) is the dextrorotatory (+)-enantiomer of the mixed-mechanism calcium channel blocker bepridil, a synthetic arylalkylamine with L-type calcium channel antagonism, fast sodium channel blockade, calmodulin inhibitory activity, and hERG potassium channel binding [1][2]. The commercial drug is administered as a racemate, but pharmacological stereoselectivity has been quantitatively documented, with the (R)-(+)-enantiomer demonstrating greater potency in coronary vasodilation and negative inotropy than the (S)-(-)-enantiomer [3][4]. This single-enantiomer form is produced via enantioselective synthesis achieving enantiomeric excess >99%, making it suitable for studies requiring defined stereochemical composition [5].

Why Racemic or (S)-Bepridil Fails in Selectivity Assays


Racemic bepridil and its (S)-enantiomer cannot serve as direct substitutes for (R)-bepridil because the enantiomers exhibit quantitatively distinct potencies across multiple pharmacodynamic endpoints. In the Langendorff-perfused rat heart, stereoselectivity factors of 2 (negative inotropy) and 4 (vasodilation) may appear modest, but in isolated tissue preparations the potency ratio between enantiomers reaches 2-fold in K+-induced contraction relaxation and 4.27-fold in coronary flow increase [1][2][3]. These differences are reproducible and assay-dependent, meaning that racemic bepridil introduces variable fractional contributions of each enantiomer that confound concentration-response relationships in mechanistic studies and high-resolution pharmacological profiling.

Quantitative Evidence for (R)-Bepridil Stereoselectivity


Coronary Vasodilation Potency in Perfused Heart

In the retrogradely perfused, paced rat heart, the (+)-enantiomer of bepridil (corresponding to (R)-bepridil) was 4.27 times more potent in increasing coronary flow than the (-)-enantiomer [1]. This stereoselectivity was measured against the (S)-(-)-enantiomer in the same preparation under identical conditions, including pacing rate and perfusion pressure. The two enantiomers showed a similar 3–4 fold stereoselectivity on both coronary flow and maximum systolic left ventricular pressure (MSLVP), with the lower stereoselectivity factor (sf) distinguishing bepridil from verapamil-type compounds where sf values for MSLVP depression reach much higher levels in favor of (-)-enantiomers [1].

Coronary vasodilation Stereoselectivity Langendorff heart

K+-Induced Contraction Relaxation in Coronary Artery

In isolated pig coronary artery, the dextro-(d)-rotatory isomer of bepridil (corresponding to (R)-bepridil) was approximately twice as potent as the laevo-(l)-isomer in relaxing tonic contractions induced by potassium (K+) [1]. By contrast, the two isomers were equipotent in relaxing tonic contractions induced by phenylephrine in rabbit aorta, revealing tissue- and stimulus-dependent stereoselectivity [1]. The absence of potency differences against phenylephrine-mediated contractions in aortic tissue suggests that the intracellular calmodulin-inhibitory component of bepridil's mechanism lacks stereospecificity, while the L-type calcium channel blockade component exhibits measurable stereochemical preference [1].

Coronary artery KCl-induced contraction Stereospecificity

Stereoselectivity Profile vs. Other Calcium Antagonists

In normoxically perfused rat hearts, the stereoselectivity factors (sf) for bepridil enantiomers were sf=2 for negative inotropic activity and sf=4 for vasodilating activity. These compare with sf=63 (negative inotropic) and sf=12.6 (vasodilating) for gallopamil enantiomers, and sf=10 (negative inotropic) and sf=79 (vasodilating) for cis-diltiazem enantiomers [1]. The sf values for bepridil protection during ischemia (sf=2.5 for reperfusion phase protection) and for negative inotropism (sf=2) were also lower than those of gallopamil (sf=7.9 and 50, respectively) and cis-diltiazem (sf=63 and 7.9, respectively) [1]. The low sf values for bepridil indicate that both enantiomers contribute meaningfully to the pharmacological effect, contrasting with the high enantioselectivity of dihydropyridine and verapamil-type calcium antagonists where one enantiomer dominates [1][2].

Stereoselectivity factor Negative inotropy Vasodilation selectivity

hERG Channel Blockade and Cardiotoxicity Potential

Racemic bepridil blocks cloned HERG potassium channels with an EC50 of 0.55 μM, making it more potent than verapamil (EC50 = 0.83 μM) and mibefradil (EC50 = 1.43 μM), whereas nitrendipine and diltiazem have negligible effects [1]. Although this data was generated with racemic bepridil, the documented stereoselectivity of bepridil at L-type calcium channels (sf=2–4) suggests that (R)-bepridil and (S)-bepridil may differentially contribute to hERG blockade, an important consideration for cardiac safety pharmacology studies. The IC50 for voltage-dependent block of D540K HERG channels by racemic bepridil was 11 ± 3 μM at 0 mV, with 15-fold reduced inhibition at −150 mV (161 ± 31 μM), demonstrating state-dependent binding [2].

hERG potassium channel Cardiotoxicity Enantiomer safety

Antiviral Activity Against SARS-CoV-2

Racemic bepridil inhibits SARS-CoV-2 infection with EC50 values of 0.86 μM in Vero E6 cells and 0.46 μM in A549/ACE2 cells, which are comparable to remdesivir's reported EC50 of 0.77 μM in Vero E6 cells [1]. Bepridil exerts antiviral action through dual mechanisms: raising endosomal pH to interfere with viral entry and inhibiting the SARS-CoV-2 main protease (Mpro), with an Mpro IC50 of 234 ± 5 μM [1]. Separately, a cell-based viral entry inhibition assay indicated an EC50 of approximately 1 μM [1]. Although this antiviral data is for racemic bepridil, the recognized stereochemical contribution to bepridil pharmacology means (R)-bepridil provides a defined tool for probing whether antiviral potency is enantiomer-dependent, which is currently unknown.

SARS-CoV-2 Drug repurposing Main protease

Enantioselective Synthesis and High Enantiopurity

An efficient enantioselective synthesis of both bepridil enantiomers using Jacobsen's hydrolytic kinetic resolution of racemic 2-(isobutoxymethyl)oxirane followed by Mitsunobu reaction with succinimide achieved each enantiomer in good yield with enantiomeric excess (ee) > 99% [1]. The synthesis proceeded without loss of enantioselectivity during the Mitsunobu step, and the absolute configuration was confirmed through the synthetic route [1]. This high enantiopurity contrasts with racemic bepridil, which is an equimolar mixture of (R)- and (S)-enantiomers, guaranteeing that experimental outcomes with (R)-bepridil are attributable to a single stereoisomer and not confounded by the presence of the less potent (S)-enantiomer.

Enantioselective synthesis Enantiomeric purity Quality control

Precision Research Applications for (R)-Bepridil


Stereoselective Calcium Channel Blockade Studies

(R)-Bepridil enables controlled studies where the fractional contribution of L-type calcium channel blockade to coronary vasodilation can be quantified without confounding by the less potent (S)-enantiomer. The 4.27-fold difference in coronary flow increase between enantiomers [1] and the 2-fold difference in K+-induced contraction relaxation [2] provide a measurable dynamic range for investigating stereochemical determinants of vascular vs. myocardial selectivity. Researchers designing Langendorff-perfused heart experiments or isolated vascular ring assays can use (R)-bepridil to achieve reproducible concentration-response curves that would be distorted by the presence of (S)-bepridil in racemic formulations.

hERG Safety and Proarrhythmia Risk Profiling

Given that racemic bepridil blocks hERG with an EC50 of 0.55 μM, exceeding the potency of verapamil (0.83 μM) and mibefradil (1.43 μM) [1], and that bepridil was voluntarily withdrawn from the US market due to QT prolongation concerns [2], (R)-bepridil provides a defined tool for structure-activity studies aimed at separating calcium channel blockade efficacy from hERG-mediated cardiotoxicity. The state-dependent binding of bepridil to hERG (IC50: 11 ± 3 μM at 0 mV vs. 161 ± 31 μM at −150 mV) [3] suggests voltage-dependent drug binding that may be enantiomer-sensitive, offering a rational basis for evaluating (R)-bepridil in comprehensive cardiac ion channel panels.

SARS-CoV-2 Antiviral Drug Repurposing

The demonstration that racemic bepridil inhibits SARS-CoV-2 with EC50 values of 0.46–0.86 μM, comparable to remdesivir [1], positions (R)-bepridil as a stereochemically defined candidate for antiviral lead optimization. Because bepridil's dual antiviral mechanism—endosomal pH elevation and Mpro inhibition—may exhibit stereochemical dependence, procurement of (R)-bepridil allows direct testing of whether the antiviral potency resides preferentially in this enantiomer. This is particularly relevant given that bepridil's clinical Cmax of 3.72 μM exceeds the in vitro EC50 [1], suggesting therapeutic feasibility if enantiomer-specific safety profiles can be optimized.

Calmodulin Antagonism vs. Channel Blockade Dissection

The observation that (R)- and (S)-bepridil are equipotent in relaxing phenylephrine-induced aortic contractions while (R)-bepridil is twice as potent against K+-induced coronary contractions [1] indicates that the calmodulin-inhibitory component of bepridil's action is non-stereoselective, whereas the L-type channel blockade component is stereoselective. (R)-Bepridil thus serves as a probe to dissect these two mechanisms within the same chemical scaffold: at concentrations where stereoselective effects are observed, calcium channel blockade predominates; at concentrations where enantiomers converge in potency, calmodulin inhibition becomes the dominant mechanism.

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